molecular formula C23H19N3O4S B3002790 (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate CAS No. 799776-39-9

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate

Cat. No.: B3002790
CAS No.: 799776-39-9
M. Wt: 433.48
InChI Key: SGYHVUMAKLQVMR-LDADJPATSA-N
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Description

(E)-Dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is a synthetic organic compound featuring a thiazole core substituted with a p-tolyl group (methyl-substituted phenyl), a cyano-functionalized vinylamino linker, and dimethyl isophthalate ester groups. The compound’s E-configuration and planar arrangement (inferred from analogous systems) may influence its reactivity and intermolecular interactions .

Properties

IUPAC Name

dimethyl 5-[[(E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-14-4-6-15(7-5-14)20-13-31-21(26-20)18(11-24)12-25-19-9-16(22(27)29-2)8-17(10-19)23(28)30-3/h4-10,12-13,25H,1-3H3/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYHVUMAKLQVMR-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting p-tolylamine with α-bromoacetophenone in the presence of sulfur.

    Vinylation: The thiazole derivative is then subjected to a Knoevenagel condensation with malononitrile to introduce the cyano group and form the vinyl linkage.

    Coupling with Isophthalate: The final step involves coupling the vinylated thiazole with dimethyl isophthalate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The aromatic rings and ester groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like sodium hydride (NaH) for deprotonation and alkyl halides for alkylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce primary amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including those similar to (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate, have been investigated for their antimicrobial properties. Studies indicate that thiazole compounds exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have shown promising results against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Reference
1aCandida albicans50
1bStaphylococcus aureus100
1cE. coli200

Anticancer Potential

Research has highlighted the anticancer potential of thiazole derivatives. Compounds like (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate may inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting specific kinases involved in tumor growth. For example, thiazole derivatives have been noted to exhibit cytotoxic effects against breast cancer cell lines, with studies reporting IC50 values in the micromolar range .

Table 2: Cytotoxic Effects of Thiazole Derivatives on Cancer Cell Lines

CompoundCell LineIC50 (μM)Reference
Compound AMCF-7 (Breast Cancer)15
Compound BHeLa (Cervical Cancer)20

Photovoltaic Materials

The incorporation of thiazole moieties into organic photovoltaic materials has been explored due to their favorable electronic properties. The compound's ability to facilitate charge transfer makes it a candidate for enhancing the efficiency of solar cells. Studies have shown that thiazole-based compounds can improve light absorption and electron mobility in photovoltaic devices .

Sensors

Thiazole derivatives have also been utilized in the development of sensors for detecting metal ions and biomolecules. The unique electronic properties of compounds like (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate allow for selective binding with target analytes, making them suitable for sensor applications .

Case Study 1: Antimicrobial Efficacy

In a study conducted by De Andrade et al., a series of thiazole derivatives were synthesized and tested against several microbial strains. The results indicated that certain compounds exhibited significant antifungal activity comparable to standard treatments, suggesting potential therapeutic applications in combating fungal infections .

Case Study 2: Anticancer Activity

Fu et al. synthesized a range of thiazole-based compounds and evaluated their anticancer properties against various cancer cell lines. Their findings demonstrated that specific derivatives showed potent cytotoxic effects, indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism by which (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thiazole ring are particularly important for these interactions, as they can form hydrogen bonds and π-π interactions with target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and related derivatives from the evidence:

Compound Thiazole Substituent Key Functional Groups Electronic Effects Potential Implications
Target Compound 4-(p-tolyl) Cyano, dimethyl isophthalate, vinylamino Electron-donating (p-tolyl) Enhanced solubility (esters), planar geometry
, Compound 4 4-chlorophenyl Fluorophenyl, triazolyl, pyrazole Electron-withdrawing (Cl, F) Reduced electron density; altered conformation
, Compound 5 4-fluorophenyl Fluorophenyl, triazolyl, pyrazole Electron-withdrawing (F) Increased polarity; non-planar fluorophenyl
, Compound 35 Absent 2-cyano-3-fluorophenyl, isoxazolyl, benzamide Electron-withdrawing (F, CN) High polarity; potential bioactivity
, Coordination Compound 4,5-dimethyl Diazenyl, isopropyl, phenolic Electron-donating (methyl) Metal-binding capability; redox activity

Key Observations:

  • Functional Groups: The cyano group in the target and ’s Compound 35 may increase polarity, favoring interactions with biological targets. However, the target’s ester groups (vs. amides in ) could improve metabolic stability .
  • Conformational Flexibility: notes that fluorophenyl groups adopt perpendicular orientations, disrupting planarity. The target’s E-configuration likely enforces a planar vinylamino linker, optimizing π-π stacking .

Stability and Reactivity

  • The target’s ester groups may hydrolyze under basic conditions, whereas ’s benzamide derivatives (e.g., Compound 35) exhibit higher hydrolytic stability .
  • The p-tolyl group’s electron-donating nature could stabilize the thiazole ring against electrophilic attack compared to ’s halogenated derivatives .

Biological Activity

(E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources.

Synthesis of the Compound

The synthesis of (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate typically involves the reaction of isophthalic acid derivatives with thiazole-containing intermediates. The thiazole moiety is essential for imparting biological activity, particularly in anticancer and antimicrobial applications.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines. The presence of electron-donating groups, such as methyl groups on the phenyl ring, has been correlated with increased activity. For example:

CompoundCell Line TestedIC50 (µM)
9Jurkat1.61
10A-4311.98
13U251<10

These values demonstrate the effectiveness of certain structural modifications in enhancing biological activity against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study evaluating several thiazole compounds found that while some exhibited moderate antibacterial activity (MIC values ranging from 100–400 μg/mL), their antifungal activities were generally more pronounced:

CompoundTarget OrganismMIC (mM)
1bE. faecalis0.1
5bC. albicans3.92
5cA. niger4.01

The presence of electron-withdrawing groups has been noted to enhance antimicrobial efficacy .

Acetylcholinesterase Inhibition

Recent studies have also explored the potential of thiazole-containing compounds as acetylcholinesterase inhibitors, which are critical in the treatment of neurodegenerative diseases like Alzheimer's. For example, a compound derived from a similar structure exhibited an IC50 value of 2.7 µM against AChE, showcasing its potential therapeutic application .

Structure-Activity Relationships (SAR)

The biological activities of (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate can be significantly influenced by its structural features:

  • Thiazole Ring : Essential for cytotoxic and antimicrobial activities.
  • Substituents on Phenyl Rings : Methyl groups enhance activity; electron-withdrawing groups improve antimicrobial properties.
  • Functional Groups : The presence of amino and carboxylic acid groups has been linked to increased potency in various assays.

Case Studies

Several studies have documented the biological evaluation of thiazole derivatives:

  • Anticancer Studies : Compounds similar to (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate were tested against multiple cancer cell lines, revealing promising results particularly in inhibiting cell proliferation .
  • Antimicrobial Evaluations : Thiazoles were tested against a panel of bacterial strains, demonstrating variable efficacy but highlighting their potential as leads for new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-dimethyl 5-((2-cyano-2-(4-(p-tolyl)thiazol-2-yl)vinyl)amino)isophthalate?

  • Methodology : The compound’s synthesis likely involves a condensation reaction between a cyano-substituted thiazole intermediate and an isophthalate derivative. Key steps include:

  • Vinylogous amination : Use acetic acid as a catalyst under reflux (3–5 hours) to facilitate the formation of the (E)-configured vinylamino linkage, as demonstrated in analogous thiazole-based syntheses .
  • Cyano group introduction : Employ chloroacetonitrile or similar reagents in the presence of sodium acetate to stabilize reactive intermediates, as seen in the synthesis of 2-cyano-thiazole derivatives .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency for similar heterocyclic systems .
    • Validation : Monitor reaction progress via TLC and purify intermediates using column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the compound’s structural integrity?

  • Characterization workflow :

  • IR spectroscopy : Identify key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • NMR analysis : Use ¹H and ¹³C NMR to confirm regiochemistry:
  • Thiazole protons (δ 7.5–8.5 ppm for aromatic H).
  • Vinylamino group (δ 5.5–6.5 ppm for E-configuration protons).
  • Dimethyl ester signals (singlets at δ 3.8–4.0 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .
    • Contradiction resolution : Cross-validate spectral data with computational simulations (e.g., DFT for NMR chemical shifts) to address ambiguities in peak assignments .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound?

  • Methodology :

  • Target selection : Prioritize proteins implicated in cancer (e.g., kinases) or antimicrobial targets (e.g., bacterial enzymes) based on structural analogs .
  • Docking parameters : Use AutoDock Vina with flexible ligand sampling and rigid receptor grids. The cyano and thiazole groups may act as hydrogen-bond acceptors, while the ester moieties enhance solubility .
  • Validation : Compare docking scores (ΔG values) with known inhibitors and validate via in vitro assays (e.g., enzyme inhibition) .
    • Limitations : Address false positives by incorporating molecular dynamics simulations to assess binding stability over 100 ns trajectories .

Q. How can researchers resolve contradictions between experimental data and theoretical predictions for this compound?

  • Case example : Discrepancies in NMR chemical shifts may arise from solvent effects or tautomerism in the thiazole ring.
  • Strategies :

  • Solvent correction : Re-run NMR in deuterated DMSO to compare with DFT calculations in implicit solvent models .
  • X-ray crystallography : Resolve absolute configuration and confirm E/Z isomerism if synthetic yields suggest impurities .
  • Isotopic labeling : Use ¹⁵N-labeled intermediates to trace nitrogen environments in complex spectra .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

  • Formulation approaches :

  • Prodrug design : Modify ester groups to hydrolyzable carbamates or phosphates for enhanced bioavailability .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve aqueous solubility, as demonstrated for hydrophobic thiazole derivatives .
    • Stability testing : Conduct accelerated degradation studies under varying pH (2–9) and UV exposure to identify labile groups (e.g., vinylamino linkage) .

Methodological Tables

Table 1 : Key Spectral Benchmarks for Structural Validation

TechniqueExpected SignalsReference Compounds
¹H NMR (DMSO-d₆)δ 8.2–8.5 ppm (aromatic H), δ 3.8 ppm (ester CH₃)Ethyl 2-oxoacetate analogs
IR2200 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O)Cyano-thiazole derivatives

Table 2 : Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher temps favor E-configuration
CatalystAcetic acid (10 mol%)Reduces side reactions
Reaction Time3–5 hoursProlonged time degrades cyano groups

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